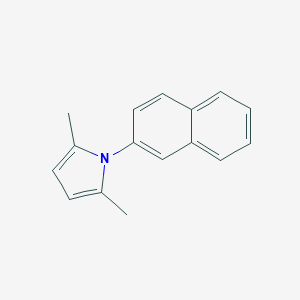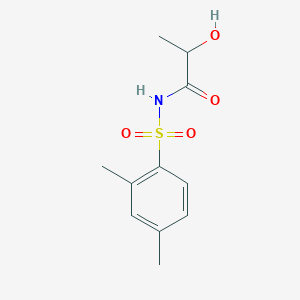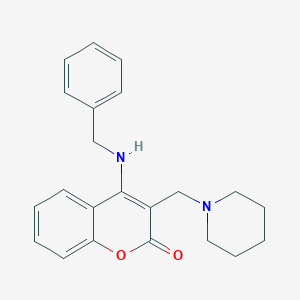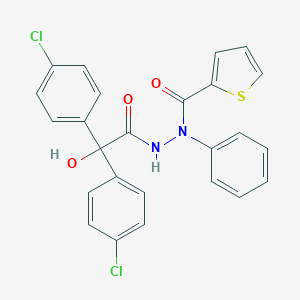![molecular formula C15H14N4OS B273791 2-Furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B273791.png)
2-Furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 2-Furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-Furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone exhibits low toxicity towards normal cells, suggesting that it may have a favorable safety profile for use in humans. Additionally, this compound has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell proliferation and for developing new cancer therapies. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-Furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone. One area of interest is the development of new cancer therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases. Finally, research is needed to optimize the synthesis of this compound and to develop more efficient methods for its preparation.
Synthesis Methods
The synthesis of 2-Furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone involves the reaction of furaldehyde, 2-aminothiophenol, and 2,3-dihydro-1H-pyrimidine-4,6-dione in the presence of a catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields.
Scientific Research Applications
2-Furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been studied for its potential to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
properties
Product Name |
2-Furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone |
|---|---|
Molecular Formula |
C15H14N4OS |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H14N4OS/c1-2-6-12-11(5-1)13-14(16-9-17-15(13)21-12)19-18-8-10-4-3-7-20-10/h3-4,7-9H,1-2,5-6H2,(H,16,17,19)/b18-8+ |
InChI Key |
RZQBUENNABHIEU-QGMBQPNBSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CC=CO4 |
SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=CO4 |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=CO4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B273720.png)

![4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline](/img/structure/B273722.png)

![2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B273727.png)
![N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B273740.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273741.png)
![(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B273743.png)